N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
The compound N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide features a complex heterocyclic scaffold combining imidazo[1,2-c]quinazolinone and pyrazole moieties. Its structure includes:
- A 3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl core, which is associated with diverse biological activities, including kinase inhibition.
- A sulfanyl-linked carbamoyl group substituted with a 3-methyl-1H-pyrazol-5-yl ring, contributing to hydrogen-bonding interactions and metabolic stability.
- A cyclohexyl-propanamide side chain, enhancing lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-cyclohexyl-3-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O3S/c1-15-13-20(31-30-15)29-22(34)14-36-25-28-18-10-6-5-9-17(18)23-27-19(24(35)32(23)25)11-12-21(33)26-16-7-3-2-4-8-16/h5-6,9-10,13,16,19H,2-4,7-8,11-12,14H2,1H3,(H,26,33)(H2,29,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNYCVNGUTPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound with potential pharmacological applications. Its structure includes multiple heterocycles that are known for their biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 507.61 g/mol. The compound is characterized by a cyclohexyl group and a substituted imidazoquinazoline moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, similar compounds have shown inhibitory effects on DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Antimicrobial Activity : Compounds containing imidazoquinazoline frameworks have demonstrated significant antimicrobial properties against various pathogens, including resistant strains .
- Anticancer Properties : The structural components suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
Research Findings
Recent studies have explored the biological activities of related compounds and their implications for drug development:
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of related compounds against multi-drug resistant strains. Compounds similar to N-cyclohexyl derivatives showed lower MIC values compared to traditional antibiotics, indicating superior potency .
- Anticancer Effects : In vitro assays demonstrated that compounds with imidazoquinazoline structures induced apoptosis in various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
*Molecular weight calculated based on structural similarity to .
Key Observations
Substituent-Driven Lipophilicity :
- The trifluoromethylphenyl analog (MW 607.6) exhibits higher lipophilicity compared to methoxy-substituted analogs, favoring blood-brain barrier penetration .
- The 3-methylpyrazole substituent in the target compound may balance lipophilicity and metabolic stability, as pyrazole rings are resistant to oxidative degradation .
Solubility Trends :
- Methoxy groups (e.g., in and ) improve aqueous solubility due to their polarity. The target compound’s pyrazole moiety may reduce solubility relative to methoxy analogs but enhance binding specificity.
Pharmacological Potential: Analog compared its triazolothiadiazine derivatives to celecoxib (a COX-2 inhibitor), noting improved lipophilicity (logP 3.5–4.2 vs. celecoxib’s 3.0) and drug-likeness scores. This suggests the target compound may similarly benefit from structural optimization for anti-inflammatory or anticancer applications .
Synthetic Considerations: The synthesis of analogs often involves coupling carbamoyl-sulfanyl intermediates with heterocyclic cores, as seen in . Modifications at the R-group position (e.g., pyrazole vs. phenyl) require tailored reagents like malononitrile or cyanoacetate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
